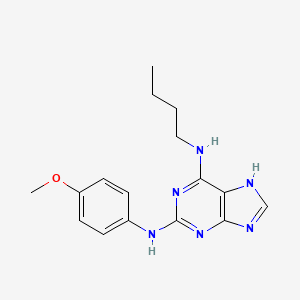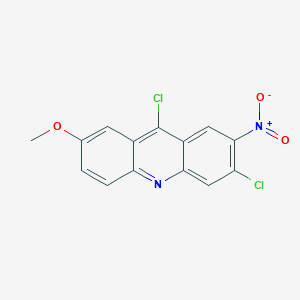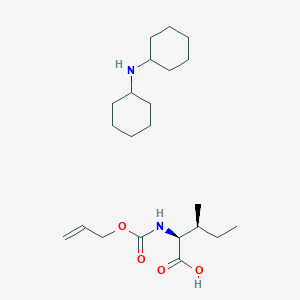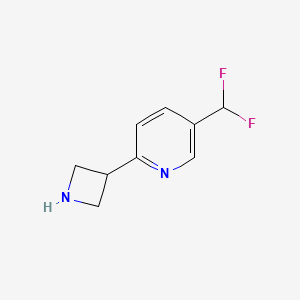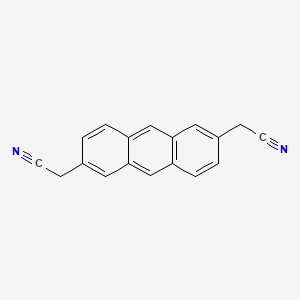
2,2'-(Anthracene-2,6-diyl)diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Anthracene-2,6-diyl)diacetonitrile is an organic compound with the molecular formula C18H12N2 It is characterized by the presence of an anthracene core substituted at the 2 and 6 positions with acetonitrile groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-2,6-diyl)diacetonitrile typically involves the reaction of anthracene with cyanomethyl reagents. One common method includes the use of 9,10-dichloromethylanthracene as a starting material, which undergoes nucleophilic substitution with sodium cyanide or potassium cyanide to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 2,2’-(Anthracene-2,6-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used under basic or acidic conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Primary amines.
Substitution: Substituted anthracene derivatives
科学研究应用
2,2’-(Anthracene-2,6-diyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
作用机制
The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diacetonitrile is primarily related to its ability to interact with various molecular targets. The nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The anthracene core provides a rigid and planar structure, which is beneficial for stacking interactions and electronic properties .
相似化合物的比较
2,2’-(Anthracene-9,10-diyl)diacetonitrile: Similar structure but with nitrile groups at the 9 and 10 positions.
2,2’-(Naphthalene-2,6-diyl)diacetonitrile: Contains a naphthalene core instead of anthracene.
2,2’-(Pyridine-2,6-diyl)diacetonitrile: Contains a pyridine core, offering different electronic properties
Uniqueness: 2,2’-(Anthracene-2,6-diyl)diacetonitrile is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
属性
分子式 |
C18H12N2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-[6-(cyanomethyl)anthracen-2-yl]acetonitrile |
InChI |
InChI=1S/C18H12N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-6H2 |
InChI 键 |
DUMAEJNYQAPDOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=C(C=CC(=C3)CC#N)C=C2C=C1CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
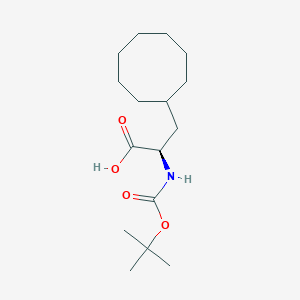
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
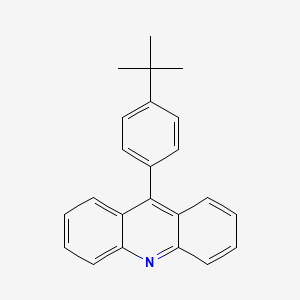
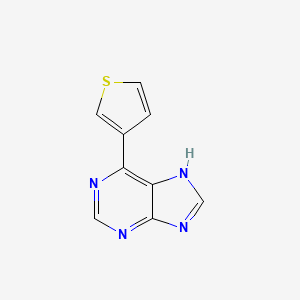



![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
